molecular formula C24H25N3O4 B7707687 N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B7707687
M. Wt: 419.5 g/mol
InChI Key: IWRNUSANCAAKKV-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CMN-1, is a novel small molecule compound that has been studied for its potential therapeutic applications. This molecule has been synthesized through a complex chemical process and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can inhibit the activity of various enzymes that are involved in cancer cell growth, such as topoisomerase II and cyclin-dependent kinase 2. In addition, this compound has been shown to activate the p53 pathway, which is involved in regulating cell growth and inducing apoptosis. Furthermore, this compound has been shown to reduce oxidative stress and inflammation, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce inflammation and oxidative stress, which can contribute to its neuroprotective effects. Furthermore, this compound has been shown to have anti-angiogenic effects and can inhibit the formation of new blood vessels, which is important in cancer growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can be useful in studying various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future studies can focus on understanding the mechanism of action of this compound and identifying its molecular targets. Furthermore, future studies can investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 4-nitrobenzamide, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-nitrobenzamide. This intermediate product is then reacted with 2-hydroxy-8-methylquinoline to form the final product, this compound.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Furthermore, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-cyclohexyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-6-5-7-18-14-19(23(28)25-22(16)18)15-26(20-8-3-2-4-9-20)24(29)17-10-12-21(13-11-17)27(30)31/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRNUSANCAAKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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